N-({[2,3'-bifuran]-5-yl}methyl)oxane-4-carboxamide
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Overview
Description
N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide is an organic compound that belongs to the class of carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with oxane-4-carboxylic acid. The reaction is usually carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. This method utilizes microwave radiation to accelerate the reaction between 2,3’-bifuran-5-ylmethylamine and oxane-4-carboxylic acid in the presence of suitable coupling reagents .
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The oxane ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced oxane derivatives.
Substitution: Substituted bifuran derivatives with various functional groups.
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide: Shares the bifuran moiety but differs in the oxane ring structure.
N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide: Contains multiple furan rings and carboxamide groups.
Uniqueness
N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide is unique due to its combination of a bifuran moiety and an oxane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-15(11-3-6-18-7-4-11)16-9-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXXFQIGXNEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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